1,1,2,2-Tetrafluoroethylthioacetic acid

Description

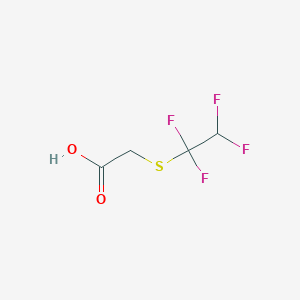

1,1,2,2-Tetrafluoroethylthioacetic acid (CAS 665-35-0) is a fluorinated thioacetic acid derivative characterized by a tetrafluoroethylthio (-SC₂F₄H) group attached to an acetic acid backbone. This compound is commercially available as a specialty chemical, priced at $1,009 per gram (sc-320285, Santa Cruz Biotechnology), indicating its high value in niche applications such as advanced organic synthesis or fluorinated material development . Its structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of the thioester group, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O2S/c5-3(6)4(7,8)11-1-2(9)10/h3H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBIKJUTFVFDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00985126 | |

| Record name | [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-35-0 | |

| Record name | [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoroethylthioacetic acid can be synthesized through the reaction of tetrafluoroethylene with thioacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrafluoroethylthioacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioacetic acid group to a thiol group.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

1,1,2,2-Tetrafluoroethylthioacetic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine content.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoroethylthioacetic acid involves its interaction with molecular targets through its thioacetic acid group and fluorine atoms. The compound can form strong bonds with various substrates, influencing biochemical pathways and reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Thioacetic Acid Derivatives

2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)

- Structure : Features a long alkyl chain (tetradecyl) instead of the tetrafluoroethyl group.

- Properties : Classified as a skin/eye irritant (H315, H319) . Lacks fluorination, resulting in lower chemical stability and higher hydrophobicity compared to the target compound.

- Applications : Used in laboratory settings and substance manufacturing, likely as surfactants or intermediates for hydrophobic polymers .

Thiophene-3-acetic Acid (CAS 6964-21-2)

- Structure : Contains a thiophene ring, introducing aromaticity and π-conjugation absent in the target compound.

- Properties : Higher polarity due to the heteroaromatic ring; >98% purity with hazards similar to 2-(tetradecylthio)acetic acid .

- Applications: Potential use in pharmaceuticals or conductive materials due to thiophene’s electronic properties .

1H,1H,2H,2H-Perfluorodecyl Thioacetate (CAS 125640-21-3)

Fluorinated Thioacetic Acid Derivatives

3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 70126-48-6)

- Structure : Combines a tetrafluoroethoxy group with a benzoic acid moiety.

- Properties: 97% purity; fluorination enhances acidity and electron-deficient character compared to non-fluorinated benzoic acids .

- Applications : Used in agrochemicals or drug candidates where fluorine improves bioavailability .

Ethyl 4-(1,1,2,2-Tetrafluoroethoxy)benzoate (CAS N/A)

Heterocyclic Thioacetic Acid Derivatives

2-[[5-(4-Fluorophenyl)-4-[(tetrahydro-2-furanyl)methyl]-4H-1,2,4-triazol-3-yl]thio]acetic Acid (CAS 741731-81-7)

Key Comparison Tables

Table 1: Structural and Functional Comparison

Table 2: Fluorination Impact on Properties

| Compound Type | Acidity (Relative) | Thermal Stability | Hydrophobicity | Reactivity |

|---|---|---|---|---|

| Non-fluorinated thioacetic acids | Moderate | Low | Variable | High |

| Partially fluorinated (e.g., 665-35-0) | High | Moderate | Moderate | Moderate |

| Perfluorinated (e.g., 125640-21-3) | Very High | Very High | Very High | Low |

Biological Activity

1,1,2,2-Tetrafluoroethylthioacetic acid (TFEA) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of tetrafluorinated ethyl and thioacetic acid groups. This configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated TFEA for its antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TFEA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that TFEA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

TFEA has also been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity of TFEA

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis via caspase activation | |

| HT-29 (colon cancer) | 30 | Inhibition of cell proliferation |

The mechanism by which TFEA induces apoptosis involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of TFEA can be attributed to its ability to interact with cellular targets. Its fluorinated structure enhances lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, TFEA can interact with various biomolecules, leading to oxidative stress and subsequent cellular damage.

Case Studies

Several case studies have been conducted to assess the efficacy of TFEA in vivo. For instance:

- Case Study 1 : A study involving mice with induced bacterial infections demonstrated that treatment with TFEA significantly reduced bacterial load compared to untreated controls. The study highlighted the compound's potential as an effective therapeutic agent against infections caused by resistant strains.

- Case Study 2 : In a xenograft model of breast cancer, administration of TFEA resulted in a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with TFEA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.